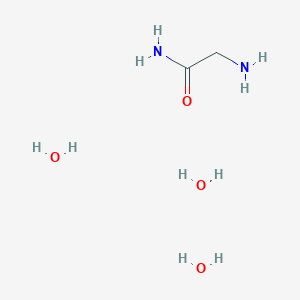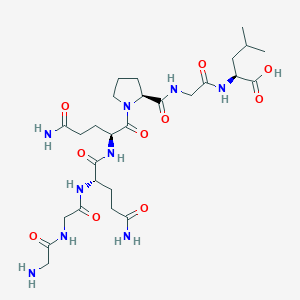
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with two methoxy groups at positions 6 and 8, and a 2,2-diphenylethyl group at position 1. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the 2,2-Diphenylethyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2,2-diphenylethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions: 1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
This compound Derivatives: These compounds have similar structures but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Tetrahydroisoquinoline Alkaloids: Natural products like cherylline and latifine share the tetrahydroisoquinoline core but have different substituents, resulting in distinct biological activities.
Synthetic Analogs: Compounds like 1-(2,2-diphenylethyl)piperazine and its derivatives have structural similarities but differ in their pharmacological profiles.
特性
CAS番号 |
802914-17-6 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C25H27NO2/c1-27-21-15-20-13-14-26-23(25(20)24(16-21)28-2)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-16,22-23,26H,13-14,17H2,1-2H3 |
InChIキー |
UADDIEBCQPVFAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)




![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
